molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine

2-[(4-Bromophenyl)sulfanyl]pyridine

Cat. No. B8613196
M. Wt: 266.16 g/mol
InChI Key: ZVHACROIFZRJON-UHFFFAOYSA-N
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Patent
US09181270B2

Procedure details

A solution of (4-bromophenyl)(trichloromethyl)sulfane (0.25 g, 0.816 mmol) in 12 mL of formamide was degassed with nitrogen and treated with 2-bromopyridine (0.078 ml, 0.816 mmol). The reaction solution was heated at 75° C. overnight. Then it was cooled to room temperature and diluted with water, extracted with DCM, dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography on silica gel, eluted with 1-5% of EtOAc in 20% DCM/heptanes (v/v), affording 0.14 g (65% yield) of 2-((4-bromophenyl)thio)pyridine.
Name
(4-bromophenyl)(trichloromethyl)sulfane
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9](Cl)(Cl)Cl)=[CH:4][CH:3]=1.Br[C:14]1[CH:19]=[CH:18][CH:17]=C[N:15]=1>C(N)=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:17]=[CH:18][CH:19]=[CH:14][N:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
(4-bromophenyl)(trichloromethyl)sulfane
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(=O)N
Step Two
Name
Quantity
0.078 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 1-5% of EtOAc in 20% DCM/heptanes (v/v)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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